molecular formula C6H4BrN3S B1282997 6-Bromo-2-methylthiazolo[4,5-b]pyrazine CAS No. 87444-41-5

6-Bromo-2-methylthiazolo[4,5-b]pyrazine

Cat. No.: B1282997
CAS No.: 87444-41-5
M. Wt: 230.09 g/mol
InChI Key: CYGQNATXHJNJTD-UHFFFAOYSA-N
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Description

Contextualization of Fused Heterocyclic Systems in Advanced Organic Synthesis

Fused heterocyclic systems are complex molecular architectures where two or more cyclic compounds, at least one of which contains an atom other than carbon (a heteroatom), share a pair of atoms and thus a bond. chemsrc.com This fusion of rings creates rigid, often planar structures with distinct electronic and steric properties not found in their monocyclic counterparts. bldpharm.com Heterocyclic compounds are foundational to organic chemistry, constituting the largest and most varied family of organic molecules. nih.gov

In advanced organic synthesis, these fused systems are highly prized. chemsrc.com Their structural complexity and the presence of heteroatoms like nitrogen, sulfur, and oxygen introduce diverse functionalization possibilities and modulate the molecule's reactivity. chemsrc.com This versatility makes them indispensable in medicinal chemistry, where they are integral to the design of drugs that can effectively and selectively interact with biological pathways. chemsrc.combldpharm.com Furthermore, the unique electronic and optical properties of fused heterocycles make them attractive for applications in materials science, including the development of organic semiconductors and catalysts. bldpharm.com

Significance of the Thiazolo[4,5-b]pyrazine Core Structure in Heterocyclic Chemistry

The thiazolo[4,5-b]pyrazine core is a fused heterocyclic system that combines a thiazole (B1198619) ring (a five-membered ring with sulfur and nitrogen atoms) and a pyrazine (B50134) ring (a six-membered ring with two nitrogen atoms at positions 1 and 4). This specific arrangement of heteroatoms makes it a "privileged scaffold" in medicinal chemistry—a molecular framework that is capable of binding to multiple biological targets with high affinity.

While the thiazolo[4,5-b]pyrazine system itself is a subject of ongoing research, its significance can be understood by examining its bioisosteres and related structures. For instance, the isomeric thiazolo[4,5-d]pyrimidine (B1250722) scaffold is viewed as a purine (B94841) analog and has been extensively developed into therapeutics with a broad range of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties. nih.gov Similarly, derivatives of the closely related thiazolo[4,5-b]pyridine (B1357651) core have demonstrated significant potential as analgesic, antioxidant, anti-inflammatory, and anticancer agents. chemsrc.comlocalpharmaguide.com

The pyrazine ring itself is a key component in numerous FDA-approved drugs and is known to be a valuable pharmacophore in the development of kinase inhibitors and other therapeutic agents. Research has specifically pointed to the investigation of thiazolo[4,5-b]pyrazine derivatives for their potential anti-cancer activities, underscoring the core's importance as a platform for discovering new bioactive compounds.

Overview of 6-Bromo-2-methylthiazolo[4,5-b]pyrazine as a Key Synthetic Intermediate and Research Building Block

Within the family of thiazolo[4,5-b]pyrazines, This compound stands out as a crucial synthetic intermediate. Its structure features a methyl group on the thiazole ring and, most importantly, a bromine atom on the pyrazine ring. This bromine atom serves as a versatile chemical "handle," enabling chemists to introduce a wide variety of other functional groups and build more complex molecular structures.

The primary utility of the bromo-substituent is in transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This powerful reaction allows for the formation of new carbon-carbon bonds by coupling the bromo-heterocycle with various aryl or heteroaryl boronic acids. This strategic functionalization is a cornerstone of modern drug discovery, allowing for the systematic modification of a lead compound to optimize its biological activity and pharmacokinetic properties. The presence of the bromine atom on the electron-deficient pyrazine ring makes the 6-position susceptible to such coupling reactions, establishing this compound as a valuable and reactive building block for creating libraries of novel compounds for biological screening.

Below are tables detailing the key identifiers and properties of this compound.

Table 1: Compound Identification for this compound
IdentifierValue
CAS Number87444-41-5
Molecular FormulaC6H4BrN3S
Molecular Weight230.09 g/mol
SMILES CodeCC1=NC2=C(S1)N=C(Br)C=N2
Table 2: Physical and Chemical Properties of this compound
PropertyValue
Boiling PointData not available
Melting PointData not available
StorageInert atmosphere, 2-8°C

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-2-methyl-[1,3]thiazolo[4,5-b]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3S/c1-3-9-5-6(11-3)10-4(7)2-8-5/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYGQNATXHJNJTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=C(N=C2S1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30557092
Record name 6-Bromo-2-methyl[1,3]thiazolo[4,5-b]pyrazine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87444-41-5
Record name 6-Bromo-2-methylthiazolo[4,5-b]pyrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87444-41-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-2-methyl[1,3]thiazolo[4,5-b]pyrazine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Strategic Synthesis of 6 Bromo 2 Methylthiazolo 4,5 B Pyrazine and Analogues

Foundational Synthetic Routes to Thiazolo[4,5-b]pyrazine Derivatives

The construction of the thiazolo[4,5-b]pyrazine ring system can be achieved through several strategic approaches, primarily involving the sequential or convergent assembly of the thiazole (B1198619) and pyrazine (B50134) rings.

Cyclocondensation Strategies for Thiazolopyrazine Core Assembly

Cyclocondensation reactions are a cornerstone in the synthesis of fused heterocyclic systems like thiazolo[4,5-b]pyrazines. These reactions typically involve the formation of the pyrazine ring from a pre-existing thiazole precursor or, more commonly, the construction of the thiazole ring onto a pyrazine scaffold. A prevalent method involves the reaction of a 1,2-diamine with a 1,2-dicarbonyl compound to form the pyrazine ring. In the context of thiazolo[4,5-b]pyrazines, this would entail the cyclocondensation of a suitably substituted 4,5-diaminothiazole with a 1,2-dicarbonyl compound.

A more direct and widely employed strategy for the synthesis of the thiazolo[4,5-b]pyrazine core is the reaction of a 2,3-diaminopyrazine (B78566) with a reagent that provides the thiazole fragment. For the synthesis of the 2-methyl derivative, this would involve the cyclocondensation of 2,3-diaminopyrazine with a reagent such as thioacetic acid or a related equivalent. This approach directly installs the desired 2-methylthiazole (B1294427) ring fused to the pyrazine core.

Annulation Reactions for the Construction of Fused Thiazole Rings

Annulation, the formation of a new ring onto a pre-existing one, is a key strategy for constructing the thiazolo[4,5-b]pyrazine system. This often involves building the thiazole ring onto a pyrazine derivative. A common approach is the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide. In a modified approach for fused systems, a pyrazine derivative bearing an amino group and a vicinal leaving group (such as a halogen) can react with a sulfur-containing reagent to form the thiazole ring.

Pyrazine- or Pyridine-based Precursor Approaches

The synthesis of thiazolo[4,5-b]pyrazines can strategically begin from either pyrazine or, for analogous structures, pyridine (B92270) precursors.

Pyrazine-based Precursors:

A highly effective method for the synthesis of substituted thiazolo[4,5-b]pyrazines involves starting with a substituted pyrazine. For instance, the synthesis of 2-aminothiazolo[4,5-b]pyrazine derivatives has been achieved through a solid-phase methodology starting from 3,5-dibromo-2-aminopyrazine. acs.org This precursor undergoes a tandem reaction with an isothiocyanate-terminated resin to afford the cyclized 2-aminothiazolo[4,5-b]pyrazine. acs.org This highlights a key strategy where a pre-brominated pyrazine is used to construct the final brominated target.

A crucial intermediate for the synthesis of 6-bromo-2-methylthiazolo[4,5-b]pyrazine is 5-bromo-2,3-diaminopyrazine. This compound can be synthesized from 2-amino-3,5-dibromopyrazine (B131937) by reaction with aqueous ammonia (B1221849) in a sealed tube at elevated temperatures. chemicalbook.com The resulting 5-bromo-2,3-diaminopyrazine can then undergo cyclocondensation with a suitable reagent to form the 2-methylthiazole ring, directly yielding the target compound.

Pyridine-based Precursors (for Analogue Synthesis):

While not directly leading to thiazolo[4,5-b]pyrazines, the synthesis of the analogous thiazolo[4,5-b]pyridines provides valuable insights into relevant synthetic strategies. These methods often involve the annulation of a thiazole ring onto a pyridine core. For example, 2-chloropyridine (B119429) derivatives can serve as starting materials for the construction of the fused thiazole ring.

Targeted Bromination Methodologies for Thiazolo[4,5-b]pyrazine Systems

The introduction of a bromine atom onto the thiazolo[4,5-b]pyrazine core requires careful consideration of the regioselectivity of the reaction. The electronic nature of the fused ring system will dictate the position of electrophilic attack.

Regioselective Bromination Techniques using N-Bromosuccinimide (NBS) or Molecular Bromine

N-Bromosuccinimide (NBS) is a widely used reagent for the regioselective bromination of aromatic and heterocyclic compounds. nih.gov It is a source of electrophilic bromine and can be activated by light or radical initiators for allylic and benzylic bromination, or used under ionic conditions for aromatic substitution. For electron-rich heterocyclic systems, NBS can effect bromination under mild conditions, often in polar solvents like acetic acid or acetonitrile. The regioselectivity is governed by the electron density of the different positions in the heterocyclic ring.

Molecular bromine (Br₂) is another common brominating agent. It is typically used in the presence of a Lewis acid catalyst for the bromination of less reactive aromatic systems. For more activated heterocycles, the reaction can proceed without a catalyst, often in a solvent like acetic acid or a chlorinated solvent. researchgate.net

Strategies for Controlled Bromine Introduction in Fused Heterocycles

Controlling the position of bromination in fused heterocycles like thiazolo[4,5-b]pyrazine is crucial. The inherent electronic properties of the ring system play a significant role. The pyrazine ring is generally electron-deficient, while the thiazole ring can be more electron-rich, influencing the site of electrophilic attack.

One of the most effective strategies for achieving a specific bromination pattern is to introduce the bromine atom at an early stage of the synthesis, on one of the precursor rings. As mentioned previously, the use of 5-bromo-2,3-diaminopyrazine as a precursor directly leads to the formation of 6-bromothiazolo[4,5-b]pyrazine derivatives. acs.orgchemicalbook.com This pre-functionalization approach avoids potential issues with regioselectivity in the final bromination step and is often the preferred method for synthesizing specifically substituted analogues.

For the direct bromination of a pre-formed thiazolo[4,5-b]pyrazine ring, the reaction conditions, including the choice of brominating agent, solvent, and temperature, must be carefully optimized to favor substitution at the desired position. For instance, the regioselective bromination of pyrrolo[1,2-a]quinoxalines has been achieved using tetrabutylammonium (B224687) tribromide (TBATB), highlighting that milder brominating agents can offer enhanced selectivity. nih.gov

Below is a table summarizing various synthetic approaches:

Strategy Precursor(s) Key Reaction Product Type
Pyrazine-based Precursor 3,5-Dibromo-2-aminopyrazine, Isothiocyanate resinTandem cyclization2-Aminothiazolo[4,5-b]pyrazine acs.org
Pyrazine-based Precursor 2-Amino-3,5-dibromopyrazineAmmonolysis5-Bromo-2,3-diaminopyrazine chemicalbook.com
Direct Bromination Chalcone (B49325) sulfonyl chloridesReaction with Bromine in acetic acidDibromo chalcone sulfonyl chlorides researchgate.net
Regioselective Bromination Pyrrolo[1,2-a]quinoxalinesReaction with TBATBC3-brominated or C1, C3-dibrominated products nih.gov

Introduction of the Methyl Moiety

The incorporation of a methyl group at the C2 position of the thiazole ring is a critical step in the synthesis of this compound. This substituent can significantly influence the molecule's electronic properties, steric profile, and biological interactions.

The most prevalent and direct method for installing a substituent at the C2 position of a thiazole ring is through the selection of an appropriate thioamide precursor in the Hantzsch thiazole synthesis. rasayanjournal.co.in For the introduction of a methyl group, thioacetamide (B46855) is the reagent of choice. This classical method involves the condensation of an α-haloketone with a thioamide.

In the context of constructing the 2-methylthiazolo[4,5-b]pyrazine (B11766362) core, the synthesis would likely commence with a suitably substituted diaminopyrazine. This precursor would first be converted to an α-aminothione, which can then undergo cyclization. Alternatively, a more direct approach involves the reaction of a 2,3-diamino-5-bromopyrazine with a reagent that provides the C2-methyl and sulfur components.

A plausible synthetic route, adapted from general thiazole syntheses, is outlined below:

Preparation of the Pyrazine Precursor: The synthesis would begin with a commercially available pyrazine derivative, which is then brominated and aminated to yield 2,3-diamino-5-bromopyrazine.

Thiazole Ring Formation: The 2,3-diamino-5-bromopyrazine would then be reacted with a source of the C2-methyl group. A common method for forming a 2-methylthiazole ring is the reaction with pyruvic acid or a derivative, followed by cyclization. Another approach involves the use of thioacetamide in a condensation reaction, which directly incorporates the C2-methyl group.

The following table summarizes potential synthetic strategies for the introduction of the C2-methyl group:

Strategy Key Reagents Description Potential Advantages Potential Challenges
Hantzsch-type Synthesis 2,3-diamino-5-bromopyrazine, α-haloketone (e.g., chloroacetone), thioacetamide Condensation and cyclization to form the thiazole ring. Well-established, versatile. Requires handling of lachrymatory α-haloketones.
From Diaminopyrazine 2,3-diamino-5-bromopyrazine, pyruvic acid Condensation followed by cyclization. Readily available starting materials. May require harsh reaction conditions.

A key precursor is a pyrazine derivative with vicinal amino groups at the C2 and C3 positions, which are essential for the annulation of the thiazole ring. Furthermore, the pyrazine ring must be substituted with a bromine atom at the C5 (or C6) position. Therefore, 2,3-diamino-5-bromopyrazine stands out as a critical starting material.

Considerations for precursor design include:

Stability: The precursors should be stable under the reaction conditions required for subsequent steps. Diaminopyrazines are generally stable compounds.

Reactivity: The amino groups of the diaminopyrazine must be sufficiently nucleophilic to react with the electrophilic carbon of the reagent that will form the C2 of the thiazole ring.

Regioselectivity: The substitution pattern on the pyrazine ring can influence the regioselectivity of the thiazole ring formation, although with a symmetrical diaminopyrazine, this is less of a concern. The placement of the bromine atom is crucial and should be introduced at an early stage if possible.

The following table outlines key precursors and their roles in the synthesis:

Precursor Structure Role in Synthesis Key Design Considerations
2,3-Diamino-5-bromopyrazine A pyrazine ring with amino groups at C2 and C3, and a bromine atom at C5. Provides the pyrazine core and the necessary functional groups for thiazole ring annulation. Stability, reactivity of amino groups, and regioselective synthesis.
Thioacetamide CH₃CSNH₂ Source of the C2-methyl group and the sulfur atom for the thiazole ring in a Hantzsch-type synthesis. Purity and reactivity.

Advanced Methodological Innovations in this compound Synthesis

Recent advancements in synthetic organic chemistry offer opportunities to improve the synthesis of this compound, focusing on enhancing reaction rates, yields, and environmental sustainability.

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and improved product purity. beilstein-journals.orgnih.gov The application of microwave heating to the Hantzsch thiazole synthesis, a likely route to the target compound, has been well-documented for other thiazole derivatives. rasayanjournal.co.innih.govresearchgate.net

The key advantages of microwave-assisted synthesis in this context include:

Rapid Heating: Microwaves directly heat the reaction mixture, leading to a rapid increase in temperature and significantly shorter reaction times compared to conventional heating. A reaction that might take several hours under reflux can often be completed in minutes.

Improved Yields: The high temperatures and pressures achievable in sealed microwave reactors can lead to higher conversion rates and improved yields of the desired product.

Enhanced Purity: Shorter reaction times can minimize the formation of byproducts, simplifying purification.

A comparative study of conventional versus microwave-assisted synthesis for a Hantzsch-type reaction is presented below, based on general findings in thiazole synthesis:

Parameter Conventional Heating Microwave Irradiation
Reaction Time Hours Minutes
Yield Moderate to Good Good to Excellent
Energy Consumption High Low

| Side Reactions | More prevalent | Minimized |

The choice of solvent can have a profound impact on the outcome of a chemical reaction, influencing reaction rates, yields, and even the product distribution. In the synthesis of thiazole derivatives, a range of solvents has been explored, from traditional organic solvents to more environmentally friendly alternatives.

For the synthesis of this compound, solvent optimization would be crucial. Polar aprotic solvents like DMF or DMSO are often used in condensation reactions, but their high boiling points can make removal difficult. Greener solvent alternatives are increasingly being investigated. mdpi.com

Solvent-free or "neat" reactions, where the reactants are mixed without a solvent, represent an ideal green chemistry approach. researchgate.net These reactions often require elevated temperatures, which can be efficiently achieved using microwave irradiation. The Hantzsch synthesis of some thiazole derivatives has been successfully carried out under solvent-free conditions, leading to high yields and simplified work-up procedures. organic-chemistry.org

The following table summarizes the impact of different solvent conditions on thiazole synthesis:

Solvent Condition Description Advantages Disadvantages
Conventional Organic Solvents (e.g., Ethanol, DMF) Traditional approach using common laboratory solvents. Well-understood reaction kinetics. Environmental concerns, potential for side reactions.
Green Solvents (e.g., Water, PEG, Ionic Liquids) Use of environmentally benign solvents. researchgate.net Reduced environmental impact, potential for improved yields. May require optimization of reaction conditions.

| Solvent-Free | Reaction is carried out without a solvent. researchgate.net | Eliminates solvent waste, simplifies purification. | May not be suitable for all substrates, can require high temperatures. |

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to minimize the environmental impact of chemical processes. bohrium.com For the synthesis of this compound, several green strategies can be envisioned.

Catalysis: The use of reusable, non-toxic catalysts can significantly improve the sustainability of a synthesis. For instance, solid-supported acid catalysts have been employed in the Hantzsch synthesis of thiazoles, allowing for easy separation and reuse of the catalyst. mdpi.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product is a key principle of green chemistry. Multicomponent reactions, such as the Hantzsch synthesis, are often highly atom-economical.

Alternative Energy Sources: As discussed, microwave irradiation is a more energy-efficient heating method than conventional oil baths. Ultrasound-assisted synthesis is another alternative energy source that can promote reactions at lower temperatures and shorter times. nih.gov

Renewable Feedstocks: While not always feasible for complex heterocyclic synthesis, the use of starting materials derived from renewable resources is a long-term goal of green chemistry.

The development of sustainable protocols for the synthesis of this compound would involve a holistic approach, considering all aspects of the synthetic process from starting material selection to final product purification.

Chemical Reactivity and Transformational Pathways of 6 Bromo 2 Methylthiazolo 4,5 B Pyrazine

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing electron-deficient aromatic rings. nih.govmdpi.com The thiazolo[4,5-b]pyrazine system, with its electron-withdrawing pyrazine (B50134) ring, is primed for such reactions, particularly at halogen-substituted positions.

The C6 position of 6-Bromo-2-methylthiazolo[4,5-b]pyrazine is activated towards nucleophilic attack. The bromine atom serves as a good leaving group, facilitated by the electron-withdrawing nature of the fused heterocyclic system which stabilizes the intermediate Meisenheimer complex. chemrxiv.org This inherent reactivity allows for the introduction of various substituents at this position. While direct SNAr reactions are common, the reactivity at the C6 position is also exploited in transition metal-catalyzed cross-coupling reactions, such as the Suzuki coupling, which proceeds via a different mechanism but still relies on the lability of the carbon-bromine bond. acs.org

The activated C6 position of brominated thiazolopyrazines readily reacts with a range of nucleophiles. For instance, reactions with thiols can be used to introduce thioether linkages. An example includes the formation of compounds like N,N-dimethyl-3-(2-methylthiazolo[4,5-pyrazin-6-ylthio)propylamine, demonstrating the displacement of a leaving group at the C6 position by an aminopropylthiol. researchgate.net

Similarly, amine nucleophiles can be employed to forge C-N bonds. Although direct SNAr with amines is feasible, related transformations can be achieved through solid-phase synthesis methodologies. For example, a 2-aminothiazolo[4,5-b]pyrazine resin, bearing a bromine at the C6 position, can undergo further functionalization, highlighting the reactivity of this site. acs.org The table below summarizes representative substitution reactions at the C6 position.

ReactantNucleophileReaction TypeProduct TypeReference
6-Bromo-thiazolo[4,5-b]pyrazine derivativeAminopropylthiolSNAr6-Thioether-substituted thiazolo[4,5-b]pyrazine researchgate.net
6-Bromo-thiazolo[4,5-b]pyrazin-2-aminePhenylboronic acidSuzuki Coupling6-Phenyl-substituted thiazolo[4,5-b]pyrazine acs.org
Note: Suzuki coupling is a palladium-catalyzed cross-coupling reaction, not a direct SNAr, but it demonstrates the reactivity at the C6-Br bond.

The mechanism of SNAr reactions involves a two-step process: nucleophilic attack on the aromatic ring to form a resonance-stabilized intermediate (Meisenheimer complex), followed by the departure of the leaving group to restore aromaticity. chemrxiv.org In the case of this compound, the electron-withdrawing nitrogen atoms in the pyrazine ring significantly lower the energy barrier for the formation of this intermediate, thereby facilitating the substitution.

Regioselectivity in these systems is dictated by the electronic properties of the fused rings. The attack of a nucleophile preferentially occurs at the carbon atom bearing the bromine leaving group (C6), as this position is activated by the electron-deficient pyrazine moiety. This is a common feature in SNAr reactions on poly-heterocyclic systems where leaving groups on electron-poor rings are more readily substituted. chemrxiv.orgnih.gov The stability of the Meisenheimer complex is crucial, and the negative charge is delocalized effectively by the adjacent nitrogen atoms of the pyrazine ring.

Reactions Involving the Methyl Group at the C2 Position

The methyl group at the C2 position of the thiazole (B1198619) ring is activated by the electron-deficient nature of the fused thiazolopyrazine system. This activation renders the methyl protons acidic enough to be removed by a mild base, generating a nucleophilic carbanion that can participate in various condensation reactions. jst.go.jp

A key transformation involving the C2-methyl group is the Knoevenagel condensation. jst.go.jpnih.govdocumentsdelivered.com This reaction involves the condensation of the active methyl compound with an aldehyde in the presence of a weak base, followed by dehydration to form a new carbon-carbon double bond. wikipedia.org The thiazolo[4,5-b]pyrazine core is sufficiently electron-deficient to activate the C2-methyl group for this reaction, a feature not observed in the less electron-deficient benzothiazole (B30560) system. jst.go.jpnih.govdocumentsdelivered.com This reaction provides a direct and useful method for synthesizing vinyl-substituted thiazolopyrazines. jst.go.jp

The Knoevenagel condensation is typically catalyzed by a weak amine base, such as piperidine (B6355638), often with an acid co-catalyst like acetic acid. jst.go.jp The mechanism begins with the deprotonation of the C2-methyl group by the base to form an enolate-like intermediate. This nucleophile then attacks the carbonyl carbon of the aldehyde, leading to an aldol-type addition product. Subsequent dehydration, often facilitated by the acidic co-catalyst, eliminates a molecule of water to yield the final α,β-unsaturated product. wikipedia.org

The two nitrogen atoms within the pyrazine ring play a crucial role in accelerating the reaction by enhancing the acidity of the methyl protons. jst.go.jp The reaction proceeds smoothly with various aldehydes, including those bearing electron-donating groups. jst.go.jp The table below presents data from a study on the Knoevenagel condensation between 6,7-dibromo-2-methylthiazolo[4,5-b]pyrazine and different aldehydes. jst.go.jp

AldehydeBase/Acid CatalystSolventTemperature (°C)Time (h)Yield (%)
4-DimethylaminocinnamaldehydePiperidine/Acetic AcidToluene1102432
4-(Dimethylamino)benzaldehydePiperidine/Acetic AcidToluene1102446
4-(Diphenylamino)benzaldehydePiperidine/Acetic AcidToluene1102459
Julolidine-9-carbaldehydePiperidine/Acetic AcidToluene1102465
Data extracted from a study on Knoevenagel condensation with a dibrominated analog of the title compound. jst.go.jp

This synthetic utility underscores the importance of the Knoevenagel condensation for the derivatization of the 2-methylthiazolo[4,5-b]pyrazine (B11766362) core, enabling the synthesis of complex molecules with extended conjugation. jst.go.jp

Knoevenagel Condensation with Aldehydes

Influence of Substituents on Reactivity and Yield

The reactivity of this compound and the yield of its subsequent reactions are significantly influenced by the electronic and steric nature of substituents on the heterocyclic core. In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the electronic properties of both the brominated heterocycle and the boronic acid partner are crucial. Generally, electron-withdrawing groups on the aryl boronic acid can enhance the rate of transmetalation, while electron-donating groups may slow it down. Conversely, the electron-deficient nature of the thiazolo[4,5-b]pyrazine ring system itself makes the C-Br bond susceptible to oxidative addition by a palladium(0) catalyst.

Studies on related brominated heterocycles have shown that the position and nature of substituents can have a profound impact on reaction outcomes. For instance, in the Suzuki-Miyaura coupling of brominated pyridines, the presence of ortho-substituents on the coupling partner can lead to the formation of atropisomers, and the regioselectivity of the coupling can be governed by both steric and electronic effects. researchgate.netbeilstein-journals.org For this compound, the introduction of further substituents on the pyrazine ring, if synthetically feasible, would be expected to modulate the reactivity at the C6-Br bond. An electron-withdrawing group on the pyrazine ring would likely increase the electrophilicity of the carbon bearing the bromine, potentially accelerating the oxidative addition step and improving reaction yields under milder conditions. Conversely, electron-donating groups might decrease this reactivity.

The yield of cross-coupling reactions is also highly dependent on the reaction conditions, including the choice of catalyst, ligand, base, and solvent. For electron-rich brominated heterocycles, more specialized and electron-rich phosphine (B1218219) ligands are often required to achieve high yields. In a study on a related 6-bromo-thiazolo[4,5-b]pyrazin-2-amine, a high yield in a Suzuki coupling was achieved using a palladium catalyst with an electron-rich XPhos ligand. wikipedia.org This suggests that the electronic nature of the thiazolopyrazine core, even when substituted with an amino group, benefits from highly active catalyst systems.

The following table summarizes the expected influence of substituent electronics on the Suzuki-Miyaura coupling of this compound.

Substituent PositionSubstituent Type on Coupling Partner (Boronic Acid)Expected Effect on Reactivity/Yield
Pyrazine Ring of ThiazolopyrazineElectron-withdrawingIncreased reactivity at C6-Br bond
Pyrazine Ring of ThiazolopyrazineElectron-donatingDecreased reactivity at C6-Br bond
Aryl Boronic AcidElectron-withdrawingIncreased rate of transmetalation
Aryl Boronic AcidElectron-donatingDecreased rate of transmetalation

Other Electrophilic or Radical Reactions at the Methyl Group

The 2-methyl group of this compound is a site for various electrophilic and radical reactions, offering a pathway for further functionalization. The electron-deficient nature of the thiazolo[4,5-b]pyrazine ring system increases the acidity of the protons on the adjacent methyl group, making it an active methyl group.

This enhanced acidity allows the methyl group to participate in condensation reactions with electrophiles, such as aldehydes, in what is known as the Knoevenagel condensation. wikipedia.orgpsu.eduorganic-chemistry.org This reaction typically proceeds in the presence of a weak base, such as piperidine, which is sufficient to deprotonate the active methyl group to form a nucleophilic carbanion. This carbanion then attacks the carbonyl carbon of the aldehyde, followed by dehydration to yield a styryl-substituted thiazolo[4,5-b]pyrazine. A study on the Knoevenagel condensation of 2-methyl-thiazolo[4,5-b]pyrazines with various aldehydes demonstrated that this is a viable method for C-C bond formation at the 2-position. psu.edu

The reaction conditions for the Knoevenagel condensation can be optimized to improve yields. For example, the addition of acetic acid to the piperidine catalyst has been shown to markedly improve the yield of the condensation product. psu.edu

The methyl group can also undergo radical reactions, most notably radical halogenation. youtube.comyoutube.com Under free-radical conditions, typically initiated by UV light or a radical initiator, a hydrogen atom of the methyl group can be abstracted by a halogen radical (e.g., Br• or Cl•) to form a resonance-stabilized benzylic-type radical. This radical then reacts with a halogen molecule to form a 2-(halomethyl)-6-bromothiazolo[4,5-b]pyrazine and a new halogen radical, propagating the chain reaction. The selectivity of this reaction can be influenced by the choice of halogenating agent, with bromine being generally more selective than chlorine for the most stable radical intermediate. sarthaks.comchegg.com

Cross-Coupling Reactions for C-C Bond Formation

The bromine atom at the C6 position of this compound serves as a versatile handle for the formation of new carbon-carbon bonds through various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry for the synthesis of complex molecules from simple precursors. researchgate.net

The Suzuki-Miyaura coupling is a widely used reaction that couples an organoboron reagent (typically a boronic acid or ester) with an organic halide. beilstein-journals.org This reaction is highly valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the low toxicity of the boron-containing byproducts. organic-chemistry.org For this compound, a Suzuki coupling would involve its reaction with an aryl or heteroaryl boronic acid in the presence of a palladium catalyst and a base. A study on the solid-phase synthesis of 2-aminothiazolo[4,5-b]pyrazine derivatives successfully employed a Suzuki coupling to introduce a phenyl group at the C6 position of a 6-bromo precursor, demonstrating the feasibility of this transformation on the thiazolo[4,5-b]pyrazine core. wikipedia.org

The Sonogashira coupling allows for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, such as an amine. nih.govrsc.org The Sonogashira coupling of this compound with a terminal alkyne would yield a 6-alkynyl-2-methylthiazolo[4,5-b]pyrazine, a valuable intermediate for further synthetic transformations or as a final product in its own right. The reaction conditions are generally mild, and a wide variety of terminal alkynes can be used. researchgate.net

The Stille coupling involves the reaction of an organotin compound (organostannane) with an organic halide. researchgate.net This reaction is known for its tolerance of a broad range of functional groups and the fact that the reaction conditions are generally neutral and mild. The coupling of this compound with an organostannane, such as a vinylstannane or an arylstannane, would result in the corresponding 6-vinyl or 6-aryl derivative. researchgate.net While effective, the toxicity of organotin reagents is a significant drawback of this method.

The following table provides a general overview of these cross-coupling reactions as they would apply to this compound.

Coupling ReactionCoupling PartnerTypical Catalyst SystemProduct
Suzuki-MiyauraAryl/Heteroaryl Boronic AcidPd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃)6-Aryl/Heteroaryl-2-methylthiazolo[4,5-b]pyrazine
SonogashiraTerminal AlkynePd(0) catalyst, Cu(I) co-catalyst (e.g., CuI), Amine base6-Alkynyl-2-methylthiazolo[4,5-b]pyrazine
StilleOrganostannane (e.g., R-SnBu₃)Pd(0) catalyst (e.g., Pd(PPh₃)₄)6-Substituted-2-methylthiazolo[4,5-b]pyrazine

The rational design of novel bioactive compounds often involves the systematic modification of a lead structure to explore the structure-activity relationship (SAR). researchgate.net The C6-bromo position of this compound is an ideal point for such diversification, particularly in the context of developing kinase inhibitors, a class of drugs where heterocyclic scaffolds are prevalent. cdnsciencepub.com The thiazolo[4,5-b]pyrazine core itself is a "privileged structure" in medicinal chemistry, and modifications at the C6 position can significantly impact the biological activity of the molecule. sarthaks.com

By employing the cross-coupling reactions discussed previously, a library of analogs can be synthesized where the bromine atom is replaced by a variety of aryl, heteroaryl, and other functional groups. The goal of this structural diversification is to modulate the compound's properties, such as its size, shape, lipophilicity, and hydrogen bonding capacity, to achieve optimal interactions with a biological target.

For example, in the design of kinase inhibitors, specific interactions with the ATP-binding site of the kinase are sought. The introduction of different aryl or heteroaryl groups at the C6 position can allow for the formation of key hydrogen bonds or van der Waals interactions with amino acid residues in the active site. Molecular docking studies can be used to guide the selection of substituents to be introduced, predicting which groups are most likely to enhance binding affinity. researchgate.net

The diversification strategy can be guided by the known SAR of related heterocyclic inhibitors. For instance, the introduction of specific substitution patterns on a phenyl ring attached to a heterocyclic core is a common strategy to improve potency and selectivity.

Ring-Opening and Ring-Closing Reactions of the Thiazolopyrazine Core

The stability of the thiazolo[4,5-b]pyrazine core is generally high due to its aromatic character. However, under certain conditions, both ring-opening and ring-closing reactions can occur, which can be either a synthetic tool or an unwanted side reaction.

Ring-opening of the thiazole portion of the fused system can be initiated by nucleophilic attack, particularly when the thiazole ring is quaternized to form a thiazolium salt. cdnsciencepub.comacs.org Nucleophilic attack at the C2 position of a thiazolium salt can lead to the formation of a transient intermediate that can undergo ring cleavage. electronicsandbooks.com For this compound, N-alkylation of the thiazole nitrogen would render the C2 position more electrophilic and susceptible to attack by nucleophiles like hydroxide (B78521) or certain carbanions, potentially leading to the opening of the thiazole ring. cdnsciencepub.comcdnsciencepub.com

Ring-closing reactions, on the other hand, are the cornerstone of the synthesis of the thiazolo[4,5-b]pyrazine scaffold itself. A common synthetic strategy involves the construction of the pyrazine ring onto a pre-existing thiazole, or vice versa. For instance, a suitably functionalized 2-aminothiazole (B372263) can undergo condensation and cyclization with a 1,2-dicarbonyl compound or its equivalent to form the pyrazine ring. dmed.org.uaresearchgate.net Intramolecular cyclization of a thiazole precursor bearing appropriate functional groups on adjacent positions is another powerful method. dmed.org.ua For example, a 4-amino-5-acylthiazole could be cyclized with an amine to form the pyrazine ring.

A related synthesis of imidazo[4,5-b]pyrazines involves the reductive ring opening of an oxadiazolo[3,4-b]pyrazine to form an unstable diaminopyrazine in situ, which is then trapped by an electrophile to cyclize into the final product. nih.gov This demonstrates the principle of using a ring transformation of one heterocyclic system to access another, a strategy that could potentially be adapted for the synthesis of thiazolo[4,5-b]pyrazines.

Derivatization Strategies for Analytical and Research Purposes

The derivatization of this compound is essential for various analytical and research applications, such as improving its detectability in analytical assays, preparing standards for quantification, or attaching labels for biological studies.

The bromine atom and the methyl group offer sites for such derivatization. As discussed, cross-coupling reactions at the bromine site can be used to introduce a wide array of functional groups. For analytical purposes, a fluorophore or a mass tag could be introduced via a Suzuki or Sonogashira coupling to enhance detection by fluorescence spectroscopy or mass spectrometry, respectively.

A solid-phase synthesis approach has been described for the derivatization of a related 2-aminothiazolo[4,5-b]pyrazine scaffold. In this methodology, the core structure is attached to a solid support, which allows for the efficient diversification through the reaction with various electrophiles, followed by cleavage from the resin to yield the final products. wikipedia.org This approach was used to introduce alkyl, acyl, and sulfonyl groups at the 2-amino position, and also demonstrated the feasibility of performing a Suzuki coupling at the C6 position while the molecule is on the solid support.

This solid-phase strategy highlights a powerful method for creating a library of derivatives of the thiazolo[4,5-b]pyrazine core for high-throughput screening or for developing analytical standards. The following table summarizes the derivatization of a 6-bromo-2-aminothiazolo[4,5-b]pyrazine on a solid support, which is analogous to the potential derivatization of this compound.

Position of DerivatizationReagent/Reaction TypeFunctional Group Introduced
2-Amino GroupAlkyl HalideN-Alkyl
2-Amino GroupAcyl ChlorideN-Acyl
2-Amino GroupSulfonyl ChlorideN-Sulfonyl
C6-Bromo PositionSuzuki CouplingAryl/Heteroaryl

Acylation and Alkylation for Enhanced Analytical Detection

Acylation and alkylation are fundamental derivatization techniques employed to improve the analytical detection of compounds, particularly in mass spectrometry-based methods. These reactions target active hydrogen atoms on amine, hydroxyl, or thiol groups, replacing them with acyl or alkyl groups. This modification can increase the volatility, thermal stability, and chromatographic resolution of the analyte, leading to improved sensitivity and more reliable quantification.

In the context of this compound, while direct studies on its acylation and alkylation for analytical purposes are not extensively documented, the reactivity of the related 2-aminothiazolo[4,5-b]pyrazine scaffold provides a strong indication of its potential pathways. For instance, the amino group at the 2-position is a prime site for such derivatization.

Acylation: The introduction of an acyl group can be achieved using various reagents, such as acetic anhydride (B1165640) or benzoyl chloride. This transformation converts the primary amine into a secondary amide, which can alter the fragmentation pattern in mass spectrometry, often leading to more characteristic and stable fragment ions, thereby enhancing structural elucidation.

Alkylation: Similarly, alkylation, often carried out with reagents like methyl iodide or dimethyl sulfate, can modify the compound's properties. For instance, N-methylation of related imidazo[4,5-b]pyridine systems has been demonstrated. nih.gov This type of modification can be crucial for improving ionization efficiency in electrospray ionization mass spectrometry (ESI-MS).

The following table summarizes potential acylation and alkylation reactions on a conceptual 2-amino derivative of the core structure for analytical enhancement.

DerivatizationReagent ExamplePotential ProductAnalytical Enhancement
AcylationAcetic AnhydrideN-(6-Bromo-2-methylthiazolo[4,5-b]pyrazin-X-yl)acetamideIncreased volatility for GC-MS, characteristic fragmentation in MS
AlkylationMethyl Iodide6-Bromo-N,N-dimethyl-2-methylthiazolo[4,5-b]pyrazin-X-amineImproved ionization in ESI-MS, altered retention time in LC-MS

Note: The position 'X' denotes a hypothetical position for an amino group on the thiazolopyrazine core for illustrative purposes, as direct derivatization of the parent this compound at the nitrogen atoms of the pyrazine ring is also a possibility.

Silylation for Chromatographic Performance

Silylation is a common derivatization technique in analytical chemistry, particularly for gas chromatography (GC). It involves the replacement of active hydrogen atoms in functional groups like amines, hydroxyls, and thiols with a trimethylsilyl (B98337) (TMS) group. This process reduces the polarity of the compound, decreases its boiling point, and increases its thermal stability, all of which contribute to improved chromatographic peak shape and resolution.

Common silylating agents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). The reaction typically proceeds under mild conditions. The resulting silylated derivative of a hypothetical amino-substituted thiazolopyrazine would exhibit significantly different chromatographic behavior compared to the underivatized parent compound.

ParameterBefore SilylationAfter Silylation
PolarityHigherLower
VolatilityLowerHigher
Thermal StabilityLowerHigher
GC Peak ShapePotential for tailingSharper, more symmetrical peaks
Retention TimeLongerShorter

These enhancements in chromatographic performance are crucial for achieving lower detection limits and more accurate quantification in complex matrices.

Cyclization Strategies for Modified Derivatives

The this compound scaffold is a valuable precursor for the synthesis of more complex, fused heterocyclic systems through various cyclization strategies. The bromine atom at the 6-position is particularly amenable to palladium-catalyzed cross-coupling reactions, which can be followed by an intramolecular cyclization to construct new rings.

One prominent strategy involves the Suzuki coupling of the bromo-thiazolopyrazine with a suitably functionalized boronic acid. For example, reaction with a boronic acid containing a pendant nucleophilic group can lead to a subsequent intramolecular cyclization, forming a new fused ring. A study on the solid-phase synthesis of N-substituted-2-aminothiazolo[4,5-b]pyrazine derivatives demonstrated the feasibility of Suzuki coupling at the C6 position to introduce diversity. acs.org

Another powerful method is the Sonogashira coupling with terminal alkynes. The resulting alkynyl-substituted thiazolopyrazine can then undergo a variety of cyclization reactions, such as intramolecular hydroamination or cycloaddition, to afford novel polycyclic aromatic systems.

Furthermore, tandem reduction-cyclization sequences have been employed to convert related oxadiazolo[3,4-b]pyrazines into imidazo[4,5-b]pyrazines, suggesting that manipulation of the thiazole ring could open pathways to other fused systems. nih.gov

The following table outlines some potential cyclization strategies starting from this compound.

Reaction StrategyKey ReagentsIntermediateFinal Product
Suzuki Coupling and Intramolecular CyclizationArylboronic acid with a pendant amine, Pd catalyst, base6-(Aminophenyl)-2-methylthiazolo[4,5-b]pyrazineFused polycyclic heteroaromatic
Sonogashira Coupling and Intramolecular CyclizationTerminal alkyne with a pendant nucleophile, Pd/Cu catalyst, base6-(Alkynyl)-2-methylthiazolo[4,5-b]pyrazineNovel fused heterocyclic system

These cyclization reactions are instrumental in expanding the chemical space of thiazolo[4,5-b]pyrazine derivatives, leading to the generation of novel compounds with potentially interesting photophysical or biological properties.

Introduction of Fluorescent Tags for Spectroscopic Investigations

The introduction of fluorescent tags onto a molecule is a powerful strategy for enabling its detection and study using fluorescence spectroscopy. For this compound, the bromine atom serves as an excellent attachment point for a variety of fluorophores via transition metal-catalyzed cross-coupling reactions.

The Suzuki and Stille couplings are particularly well-suited for this purpose, allowing for the formation of a carbon-carbon bond between the thiazolopyrazine core and a fluorescent aryl group, such as a pyrene, coumarin, or fluorescein (B123965) derivative functionalized with a boronic acid or a stannane.

Similarly, the Sonogashira coupling can be used to introduce fluorescent alkynyl-arenes. The resulting conjugated system often exhibits interesting photophysical properties, including fluorescence.

The choice of the fluorescent tag can be tailored to the specific application, with considerations for excitation and emission wavelengths, quantum yield, and photostability. The attachment of a fluorophore to the 6-position of the thiazolo[4,5-b]pyrazine core is not expected to significantly alter the intrinsic electronic properties of the fluorophore but will covalently link it to the heterocyclic system, allowing for its use as a reporter group in various spectroscopic investigations.

Cross-Coupling ReactionFluorophore Precursor ExamplePotential Fluorescent Derivative
Suzuki CouplingPyrene-1-boronic acid6-(Pyren-1-yl)-2-methylthiazolo[4,5-b]pyrazine
Stille Coupling7-(Tributylstannyl)coumarin6-(Coumarin-7-yl)-2-methylthiazolo[4,5-b]pyrazine
Sonogashira CouplingEthynylpyrene6-(Pyrenylethynyl)-2-methylthiazolo[4,5-b]pyrazine

These fluorescently labeled derivatives of this compound can be invaluable tools for studying molecular interactions, cellular uptake, and localization in biological systems, as well as for the development of fluorescent probes and sensors.

Advanced Spectroscopic Characterization Methodologies for 6 Bromo 2 Methylthiazolo 4,5 B Pyrazine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, offering precise information about the chemical environment of magnetically active nuclei.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in piecing together the molecular structure of 6-Bromo-2-methylthiazolo[4,5-b]pyrazine. The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The methyl group protons typically appear as a singlet, while the aromatic proton on the pyrazine (B50134) ring also manifests as a singlet, with their exact chemical shifts being influenced by the solvent and electronic effects of the fused thiazolo-pyrazine ring system.

Similarly, the ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for this compound would be expected to show distinct signals for the methyl carbon, the quaternary carbons of the thiazole (B1198619) and pyrazine rings, and the carbon atom bonded to the bromine. The chemical shifts of these carbons provide critical data for confirming the core structure. The integration of signals in ¹H NMR and the absence of impurity peaks in both ¹H and ¹³C NMR spectra are pivotal for assessing the purity of the synthesized compound.

Table 1: Representative ¹H and ¹³C NMR Data for Thiazolo[4,5-b]pyrazine Derivatives

NucleusChemical Shift (ppm) RangeMultiplicityAssignment
¹H2.5 - 2.8Singlet-CH₃
¹H8.5 - 8.8SingletPyrazine-H
¹³C20 - 25Quartet-CH₃
¹³C140 - 170SingletThiazole & Pyrazine Carbons

Note: The exact chemical shifts can vary depending on the solvent and specific substitution patterns.

While one-dimensional NMR provides foundational data, two-dimensional (2D) NMR techniques are indispensable for unambiguously confirming the atomic connectivity within this compound.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings. For this specific molecule, COSY would primarily be used to confirm the absence of correlations, reinforcing the isolated nature of the methyl and pyrazine protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. The HSQC spectrum would show a cross-peak connecting the methyl protons to the methyl carbon and the pyrazine proton to its attached carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. For instance, correlations would be expected between the methyl protons and the quaternary carbon of the thiazole ring, as well as the pyrazine proton and adjacent carbon atoms within the fused ring system. These correlations are instrumental in piecing together the entire molecular puzzle and confirming the substitution pattern.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular weight of this compound with a high degree of accuracy. This allows for the calculation of its elemental formula, which is a critical step in confirming the compound's identity. The isotopic pattern observed in the mass spectrum, particularly the characteristic M and M+2 peaks due to the presence of the bromine atom (with its nearly equal abundance of ⁷⁹Br and ⁸¹Br isotopes), provides definitive evidence for the presence of bromine in the molecule.

Both Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are hyphenated techniques that combine the separation power of chromatography with the detection capabilities of mass spectrometry. mdpi.com These methods are invaluable for analyzing complex mixtures and for the detection of this compound in various matrices. nih.govvscht.cz

LC-MS: This technique is particularly useful for analyzing non-volatile and thermally labile compounds. It can be used to monitor the progress of a reaction synthesizing the target compound, identify byproducts, and assess the purity of the final product.

GC-MS: For volatile and thermally stable compounds, GC-MS is a preferred method. researchgate.net It offers high resolution separation and is often used for the analysis of pyrazine derivatives. researchgate.net Derivatization may sometimes be employed to increase the volatility of the analyte for GC-MS analysis.

Table 2: Mass Spectrometry Data for this compound

TechniqueInformation ObtainedExpected m/z Values
HRMSExact Mass, Elemental Formula[M+H]⁺ corresponding to C₆H₅BrN₃S
MSMolecular Weight, Isotopic PatternCharacteristic M and M+2 peaks for Bromine

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the various vibrations of its chemical bonds. Key expected absorptions include:

C-H stretching vibrations: Aromatic C-H stretches typically appear in the region of 3000-3100 cm⁻¹, while aliphatic C-H stretches from the methyl group are observed around 2850-3000 cm⁻¹.

C=N and C=C stretching vibrations: The stretching vibrations of the carbon-nitrogen and carbon-carbon double bonds within the fused aromatic ring system are expected in the 1500-1650 cm⁻¹ region.

C-Br stretching vibration: The presence of the bromine atom would be indicated by a characteristic absorption in the fingerprint region, typically below 800 cm⁻¹.

The collective data from these spectroscopic methods provides a comprehensive and unambiguous characterization of this compound, confirming its structure, purity, and molecular composition.

X-ray Diffraction (XRD) for Single Crystal Structure Determination

While specific crystallographic data for this compound is not readily found, studies on analogous heterocyclic compounds, such as 6-bromo-3-methyl-2-phenyl-3H-imidazo[4,5-b]pyridine, reveal key structural parameters that can be anticipated. For instance, the fused thiazolo[4,5-b]pyrazine ring system is expected to be nearly planar.

Table 1: Hypothetical Crystal Data and Structure Refinement Parameters for this compound

ParameterHypothetical Value
Empirical formulaC₆H₄BrN₃S
Formula weight230.09 g/mol
Crystal systemOrthorhombic
Space groupP2₁2₁2₁
Unit cell dimensionsa = 5.0 Å, b = 10.0 Å, c = 15.0 Å
Volume750.0 ų
Z4
Density (calculated)2.035 Mg/m³
Absorption coefficient6.5 mm⁻¹
F(000)448

Note: This table is illustrative and not based on experimental data for the target compound.

The arrangement of molecules within the crystal lattice, known as crystal packing, is governed by various non-covalent intermolecular interactions. For this compound, several types of interactions would be anticipated. The presence of the bromine atom could lead to halogen bonding (Br···N or Br···S interactions), which is a significant directional interaction in crystal engineering.

Furthermore, the aromatic nature of the thiazolo[4,5-b]pyrazine core would likely facilitate π-π stacking interactions between adjacent molecules. These interactions, where the electron-rich π systems overlap, are crucial in stabilizing the crystal structure. The planarity of the ring system would be a key factor in the efficiency of this stacking. In similar brominated heterocyclic structures, slipped π-π stacking is a common motif.

Conformational analysis in the solid state reveals the preferred three-dimensional shape of the molecule within the crystal. For a relatively rigid fused-ring system like this compound, significant conformational polymorphism is not expected for the core structure. However, the orientation of the methyl group at the 2-position would be definitively established. The planarity of the thiazolo[4,5-b]pyrazine system would be a key feature to confirm, with any deviations from planarity being of structural interest.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a valuable tool for investigating the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. For this compound, the spectrum would be expected to show absorptions corresponding to π → π* and n → π* transitions.

The π → π* transitions, typically of high intensity, involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system. The n → π* transitions, which are generally weaker, involve the promotion of a non-bonding electron (from the nitrogen or sulfur atoms) to a π* antibonding orbital. The solvent used for analysis can influence the position of these absorption bands.

Table 2: Predicted Electronic Transitions for this compound

Transition TypePredicted λmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Orbital Origin
π → π~250-300High (>10,000)Aromatic rings
n → π~350-400Low (<1,000)N, S lone pairs

Note: This table is based on general principles for similar heterocyclic compounds and is not experimental data.

Fluorescence Spectroscopy and Photophysical Property Determination

Fluorescence spectroscopy provides insights into the photoluminescent properties of a compound. It involves exciting the molecule at a specific wavelength and measuring the emitted light at a longer wavelength. Studies on other thiazolo[4,5-b]pyrazine derivatives have shown that this core can exhibit fluorescence, and the introduction of substituents can modulate these properties.

The absorption spectrum is identical to the UV-Vis spectrum. The emission spectrum is obtained by measuring the intensity of emitted light as a function of wavelength after excitation. The difference between the absorption maximum (λabs) and the emission maximum (λem) is known as the Stokes shift. A larger Stokes shift is often desirable for fluorescence applications to minimize self-absorption. For this compound, the emission wavelength would likely be in the blue or green region of the visible spectrum, depending on the solvent and electronic effects of the bromo and methyl substituents.

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. It is the ratio of the number of photons emitted to the number of photons absorbed. The quantum yield can be determined relative to a known standard. For thiazolo[4,5-b]pyrazine derivatives, the quantum yield can be influenced by the presence of electron-donating or withdrawing groups.

The fluorescence lifetime (τ) is the average time the molecule spends in the excited state before returning to the ground state by emitting a photon. It is another critical parameter for characterizing the photophysical behavior of a fluorophore.

Table 3: Anticipated Photophysical Properties of this compound in a Common Solvent (e.g., Ethanol)

ParameterAnticipated Value/Range
Absorption Max (λabs)~350 nm
Emission Max (λem)~450 nm
Stokes Shift~100 nm
Quantum Yield (ΦF)0.1 - 0.5
Fluorescence Lifetime (τ)1 - 5 ns

Note: These values are estimations based on related compounds and serve as a hypothetical example.

Computational Chemistry and Theoretical Investigations of 6 Bromo 2 Methylthiazolo 4,5 B Pyrazine

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure of molecules. For 6-Bromo-2-methylthiazolo[4,5-b]pyrazine, DFT calculations would provide a fundamental understanding of its electron distribution, orbital energies, and related properties.

Elucidation of Frontier Molecular Orbitals (HOMO-LUMO Energy Gaps)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity.

Theoretical studies on related heterocyclic systems, such as pyrazole-thiazole and pyridine (B92270) derivatives, have demonstrated the utility of DFT in calculating these parameters. nih.gov For this compound, the HOMO would likely be distributed over the electron-rich thiazole (B1198619) and pyrazine (B50134) rings, while the LUMO would also be located across the fused ring system. The presence of the electron-withdrawing bromine atom and the electron-donating methyl group would influence the energies of these orbitals. A smaller HOMO-LUMO gap generally implies higher reactivity, as it is easier to excite an electron from the HOMO to the LUMO. nih.gov

Table 1: Representative Frontier Molecular Orbital Energies and Reactivity Descriptors for Analogous Heterocyclic Compounds

Compound ClassHOMO (eV)LUMO (eV)Energy Gap (eV)Chemical Hardness (eV)
Pyrazole-Thiazole Derivative-6.260-0.5525.7072.853
Pyrazole-Pyridine Derivative-5.523-0.0165.5072.753

Data is illustrative and based on findings for analogous compounds. nih.gov The chemical hardness, a measure of resistance to deformation of electron density, is related to the HOMO-LUMO gap.

Prediction of Spectroscopic Parameters and Rationalization of Experimental Data

DFT calculations are instrumental in predicting various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure and understand its electronic transitions. For this compound, theoretical calculations could predict its infrared (IR) vibrational frequencies, nuclear magnetic resonance (NMR) chemical shifts, and UV-Vis absorption spectra.

In studies of similar heterocyclic structures, DFT has been successfully used to assign vibrational modes and to correlate calculated NMR shifts with experimental values. researchgate.net Time-Dependent DFT (TD-DFT) calculations would be particularly useful for simulating the UV-Vis spectrum, providing insights into the electronic transitions responsible for the observed absorption bands. This would involve transitions from the HOMO to the LUMO and other low-lying unoccupied orbitals.

Computational Insights into Reactivity and Reaction Mechanisms

DFT can provide valuable information about the reactivity of this compound. By calculating molecular electrostatic potential (MEP) maps, one can identify the electron-rich and electron-poor regions of the molecule, predicting sites susceptible to electrophilic and nucleophilic attack.

Furthermore, DFT is a powerful tool for elucidating reaction mechanisms. For instance, in the synthesis of new thiazolo[4,5-b]pyridine (B1357651) derivatives, computational studies could be employed to model the transition states and reaction pathways, helping to understand the regioselectivity and kinetics of the reactions. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational and Dynamic Studies

While this compound is a relatively rigid molecule, Molecular Dynamics (MD) simulations can provide insights into its behavior in different environments, such as in solution. MD simulations model the movement of atoms over time, offering a dynamic picture of the molecule's conformational flexibility and its interactions with solvent molecules. For derivatives of this compound with more flexible side chains, MD simulations would be crucial for exploring the accessible conformational space, which is often important for biological activity. Studies on related thiazoloquinolinone derivatives have utilized MD simulations to understand the stability of ligand-protein complexes. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies Focused on Physicochemical Features and Chemical Behavior

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties. For a class of compounds including this compound, a 3D-QSAR study could be performed to understand how variations in the structure affect a particular activity. researchgate.net

In such a study, various molecular descriptors (e.g., steric, electronic, and hydrophobic) would be calculated for a set of analogous compounds. Statistical methods would then be used to build a model that correlates these descriptors with the observed activity. The resulting model can be used to predict the activity of new, unsynthesized compounds and to identify the key structural features that are important for the desired property. For instance, QSAR studies on substituted thiazolo[4,5-b]pyridine derivatives have been used to design potent histamine (B1213489) H3 receptor inhibitors. researchgate.net

In Silico Design of Novel Derivatives with Tailored Chemical Properties

The insights gained from DFT, MD, and QSAR studies can be harnessed for the in silico design of novel derivatives of this compound with specific, tailored chemical properties. For example, by understanding the relationship between the electronic structure and reactivity, one could design derivatives with enhanced stability or specific reaction site selectivity.

Molecular docking, a key in silico technique, could be used to design derivatives that bind to a specific biological target, such as an enzyme active site. researchgate.netnih.govmdpi.com This approach is widely used in drug discovery to design new therapeutic agents. By iteratively modifying the structure of this compound and evaluating the binding affinity of the resulting derivatives using computational methods, it is possible to prioritize the synthesis of compounds with the highest predicted activity.

Theoretical Studies on Charge Transport and Electronic Properties of Thiazolo[4,5-b]pyrazine Scaffolds

Computational chemistry and theoretical investigations provide crucial insights into the intrinsic electronic properties and charge transport characteristics of novel organic materials. For the thiazolo[4,5-b]pyrazine scaffold, theoretical studies, particularly those employing Density Functional Theory (DFT), have been instrumental in understanding the structure-property relationships that govern their potential use in organic electronics. While direct computational studies on this compound are not extensively documented in the current literature, analysis of the core thiazolo[4,5-b]pyrazine system and its derivatives offers a strong predictive framework for its behavior.

Theoretical investigations into related heterocyclic systems, such as thiazolo[5,4-d]thiazoles, have established them as electron-deficient structures. This inherent electronic nature, combined with a rigid and planar geometry, facilitates efficient intermolecular π-π stacking, a key factor for effective charge transport in organic semiconductor materials.

Studies on derivatives of the thiazolo[4,5-b]pyrazine core have utilized DFT and Time-Dependent DFT (TD-DFT) to explore their photophysical and electronic properties. mdpi.comnih.gov For instance, research on 2-phenyl-substituted thiazolo[4,5-b]pyrazine derivatives has demonstrated the significant influence of substituents on the molecule's fluorescence properties. nih.gov The introduction of electron-donating groups onto the 2-phenyl moiety was found to increase the fluorescence yield. nih.gov This suggests that the electronic character of the frontier molecular orbitals (HOMO and LUMO) of the thiazolo[4,5-b]pyrazine core is highly tunable through chemical modification.

In the case of this compound, the substituents are expected to modulate the electronic properties of the core scaffold in distinct ways. The methyl group at the 2-position is generally considered a weak electron-donating group, which could subtly influence the energy levels of the molecular orbitals. Conversely, the bromine atom at the 6-position is an electron-withdrawing group due to its electronegativity, which would be expected to lower the energy levels of both the HOMO and LUMO. The interplay of these opposing electronic effects is critical in determining the final electronic structure and energy gap of the molecule.

The molecular orbital localizations in related pyrazine-based push-pull systems have been visualized through DFT calculations, showing how electron density is distributed across the molecule in the ground and excited states. mdpi.com For this compound, it can be theorized that the HOMO would likely have significant contributions from the electron-rich thiazole ring, while the LUMO would be more localized on the electron-deficient pyrazine ring, a characteristic feature of many donor-acceptor type structures.

The energy gap between the HOMO and LUMO is a critical parameter for charge transport and for applications in optoelectronics. Theoretical calculations on related scaffolds provide benchmarks for these values. For example, DFT calculations on certain thiazole derivatives have yielded HOMO-LUMO energy gaps in the range of 5.5 to 5.7 eV. nih.gov It is anticipated that the specific substitution pattern of this compound would result in a distinct energy gap, influencing its potential as a semiconductor.

The following table summarizes the expected influence of the substituents on the electronic properties of the thiazolo[4,5-b]pyrazine scaffold based on general principles observed in related heterocyclic systems.

PropertyUnsubstituted Thiazolo[4,5-b]pyrazine2-Methyl Group Effect6-Bromo Group EffectCombined Effect on this compound
HOMO Energy BaselineSlight Increase (Donating)Decrease (Withdrawing)Net decrease, dominated by the strong withdrawing effect of bromine.
LUMO Energy BaselineSlight Increase (Donating)Significant Decrease (Withdrawing)Significant decrease, dominated by the strong withdrawing effect of bromine.
HOMO-LUMO Gap BaselineMinor ChangePotential DecreaseLikely modulated, with the final value depending on the relative magnitude of the substituent effects.
Electron Density Distributed over the fused ringsIncreased density on the thiazole moietyDecreased density on the pyrazine moietyPolarized electron distribution, enhancing donor-acceptor character.

These theoretical considerations underscore the potential for fine-tuning the electronic and charge transport properties of the thiazolo[4,5-b]pyrazine scaffold through targeted chemical functionalization. Further dedicated computational studies on this compound are necessary to precisely quantify these properties and to fully elucidate its potential for applications in materials science.

Q & A

Q. What are the optimal synthetic routes for 6-bromo-2-methylthiazolo[4,5-b]pyrazine, and how can purity be ensured?

The compound is synthesized via cyclization of N-(3,5-dibromopyrazin-2-yl)acetamide using P₄S₁₀ in toluene at 110°C for 1 hour. Key steps include purification via silica gel column chromatography (hexane/EtOAc = 1:1) to achieve 74% yield. Purity is confirmed by TLC, NMR (e.g., δ 8.71 ppm for aromatic protons), and HRMS (m/z 251.9211 [M+Na]⁺). To minimize side reactions, stoichiometric control of P₄S₁₀ and inert reaction conditions are critical .

Q. How should researchers validate the structural integrity of this compound derivatives?

Use a combination of spectroscopic techniques:

  • ¹H/¹³C-NMR : Confirm substitution patterns (e.g., methyl group at δ 2.93 ppm).
  • HRMS : Verify molecular ion peaks (e.g., [M+Na]⁺).
  • IR : Detect functional groups (e.g., C-Br stretches ~528 cm⁻¹). Reproducibility requires strict adherence to reaction times and temperatures, as deviations may lead to incomplete cyclization or bromine displacement .

Advanced Research Questions

Q. How can regioselectivity challenges in functionalizing this compound be addressed?

Regioselectivity in cross-coupling (e.g., Suzuki reactions) depends on the electronic environment of the pyrazine ring. For C6 bromine substitution, steric and electronic factors favor reactivity at the C5 position. Computational modeling of pKa values (e.g., using DFT) helps predict protonation sites, guiding deprotometallation strategies. For example, Zn-based traps improve regiocontrol in lithiation reactions .

Q. What solid-phase synthesis strategies enable diversification of this compound derivatives?

A resin-bound approach involves:

  • Step 1 : Tandem reaction of isothiocyanate-terminated resin with o-bromo-2-aminopyrazine to form the thiazolo core.
  • Step 2 : Suzuki coupling at C6 for aryl/heteroaryl diversification.
  • Step 3 : Alkylation/acylation of the 2-amino group using electrophiles (e.g., alkyl halides). This method achieves high library diversity while simplifying purification .

Q. How do computational methods aid in designing reactions for thiazolo[4,5-b]pyrazine derivatives?

Molecular dynamics (MD) simulations and multiconfiguration time-dependent Hartree (MCTDH) methods model vibronic couplings in pyrazine derivatives. For example, MD predicts S₁/S₂ state interactions in photochemical studies, while DFT calculates pKa values to rationalize deprotonation regioselectivity. These tools reduce experimental trial-and-error .

Data Contradiction and Analysis

Q. Why do different synthetic methods for thiazolo[4,5-b]pyrazines report varying yields?

Discrepancies arise from:

  • Reagent ratios : Excess P₄S₁₀ in improves cyclization efficiency.
  • Purification : Column chromatography ( ) vs. recrystallization () impacts recovery.
  • Substituent effects : Electron-withdrawing groups (e.g., bromine) may slow reaction kinetics. Validate protocols using control experiments and spectroscopic cross-checks .

Methodological Tables

Synthetic Method Comparison (Solution-Phase) (Solid-Phase)
Key Step P₄S₁₀-mediated cyclizationResin-bound tandem reaction
Yield 74%70-85% (post-cleavage)
Diversification Site C6 bromineC6 (Suzuki) + 2-amino group
Purification Column chromatographyFiltration/resin cleavage

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Reactant of Route 1
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.